

Spectroscopic Profile of 3-Fluoro-4-methylphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-4-methylphenylboronic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Fluoro-4-methylphenylboronic acid** (CAS No. 168267-99-0), a key building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and tabulated spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

3-Fluoro-4-methylphenylboronic acid is an organoboron compound with the chemical formula $C_7H_8BFO_2$ and a molecular weight of 153.95 g/mol.^{[2][3]} It typically appears as a white to off-white crystalline solid with a melting point in the range of 232-237 °C.^{[2][3]} Its structure, featuring a fluorine atom and a methyl group on the phenyl ring attached to a boronic acid moiety, makes it a versatile reagent in cross-coupling reactions.

Spectroscopic Data

The following sections present the available spectroscopic data for **3-Fluoro-4-methylphenylboronic acid**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For boronic acids, deuterated solvents such as DMSO-d₆ or methanol-d₄ are often employed to minimize issues with oligomerization and boroxine formation, which can lead to complex and uninterpretable spectra.^[4]

¹H NMR (Proton NMR):

While a publicly available, experimentally verified ¹H NMR spectrum for **3-Fluoro-4-methylphenylboronic acid** in a standard solvent is not readily available in the searched literature, the expected signals can be predicted based on the structure and data from similar compounds. The aromatic region would exhibit complex splitting patterns due to the fluorine-proton and proton-proton couplings. The methyl protons would appear as a singlet, and the acidic protons of the boronic acid group are often broad and may exchange with residual water in the solvent.

¹³C NMR (Carbon NMR):

Similar to the proton NMR, a specific experimental ¹³C NMR dataset for this compound was not found in the public domain during the literature search. The spectrum is expected to show distinct signals for each of the seven carbon atoms, with the carbon atoms directly bonded to fluorine and boron exhibiting characteristic chemical shifts and coupling constants.

¹⁹F NMR (Fluorine NMR):

The ¹⁹F NMR spectrum is a crucial tool for characterizing fluorinated organic compounds.^[5] It provides information about the chemical environment of the fluorine atom. A single resonance is expected for the fluorine atom in **3-Fluoro-4-methylphenylboronic acid**, and its chemical shift would be indicative of its position on the aromatic ring. The typical chemical shift range for aromatic fluorine compounds is broad.^[6]

¹¹B NMR (Boron NMR):

The ¹¹B nucleus is NMR active and provides direct information about the boron center. For arylboronic acids, the ¹¹B NMR spectrum typically shows a broad signal in the range of 27-33 ppm.^[7] This chemical shift is characteristic of the trigonal planar sp² hybridized boron atom in the boronic acid functionality.

Table 1: Summary of Expected NMR Data for **3-Fluoro-4-methylphenylboronic acid**

Nucleus	Expected Chemical Shift (ppm)	Expected Multiplicity	Notes
¹ H	~7.0-8.0	Multiplet	Aromatic Protons
~2.3	Singlet	-CH ₃	
Broad	Singlet	-B(OH) ₂	
¹³ C	~115-165	Singlet, Doublet	Aromatic Carbons (C-F coupling)
~15-25	Singlet	-CH ₃	
¹⁹ F	-110 to -120	Multiplet	Referenced to CCl ₃ F
¹¹ B	~27-33	Broad Singlet	

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) FT-IR spectrum of **3-Fluoro-4-methylphenylboronic acid** has been recorded and is available on public spectral databases.^[8] The key vibrational frequencies provide information about the functional groups present in the molecule.

Table 2: Key IR Absorption Bands for **3-Fluoro-4-methylphenylboronic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3600	Broad, Strong	O-H stretch (boronic acid, intermolecular H-bonding)
~3000-3100	Medium	C-H stretch (aromatic)
~2900-3000	Weak	C-H stretch (methyl)
~1600	Medium	C=C stretch (aromatic)
~1350-1450	Strong	B-O stretch
~1200-1300	Strong	C-F stretch
~1000-1100	Strong	B-C stretch

Note: The exact peak positions and intensities may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to form cyclic anhydrides (boroxines) upon heating.[9] Therefore, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often preferred over Electron Ionization (EI).[9][10]

A specific mass spectrum for **3-Fluoro-4-methylphenylboronic acid** was not found in the searched literature. The expected molecular ion peak $[M]^+$ or protonated molecule $[M+H]^+$ would be observed at m/z 154.

Table 3: Expected Mass Spectrometry Data for **3-Fluoro-4-methylphenylboronic acid**

Ionization Mode	Expected m/z	Ion
ESI+	155	$[M+H]^+$
ESI-	153	$[M-H]^-$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **3-Fluoro-4-methylphenylboronic acid** (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or Methanol- d_4 , ~0.7 mL) in an NMR tube. The use of these solvents helps to break up the boroxine trimers that can form from the dehydration of the boronic acid.^[4] ^1H , ^{13}C , ^{19}F , and ^{11}B NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

FT-IR Spectroscopy

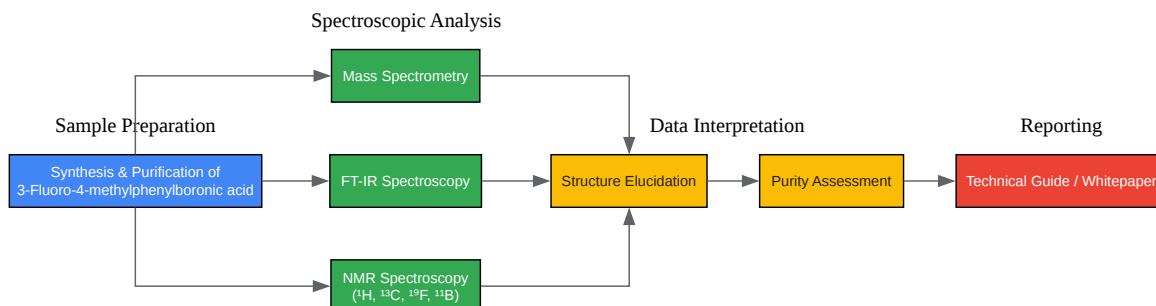
For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid **3-Fluoro-4-methylphenylboronic acid** is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.

Mass Spectrometry

For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. The mass spectrum is then acquired in either positive or negative ion mode.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **3-Fluoro-4-methylphenylboronic acid**.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide summarizes the key spectroscopic data and analytical methodologies for **3-Fluoro-4-methylphenylboronic acid**. While complete, experimentally verified NMR and MS data were not publicly available at the time of this review, the provided information based on typical values for similar compounds and the available IR spectrum serves as a valuable resource for researchers. The detailed protocols and workflow diagram offer a practical framework for the spectroscopic analysis of this and other related compounds.

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References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-氟-4-甲基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Fluoro-4-methylphenylboronic acid Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. reddit.com [reddit.com]
- 5. biophysics.org [biophysics.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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